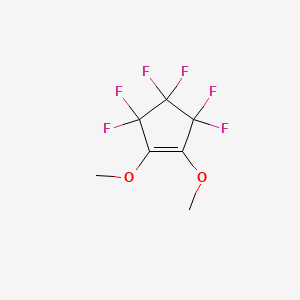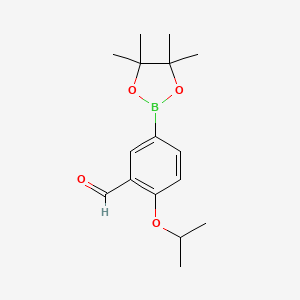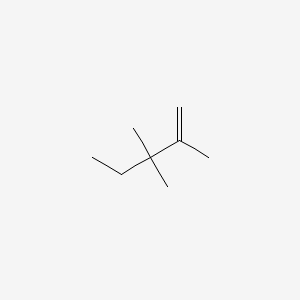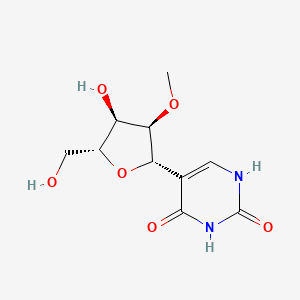![molecular formula C5H12N2O B14754295 (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine CAS No. 673-55-2](/img/structure/B14754295.png)
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is an organic compound with a unique structure that includes a dimethylamino group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine typically involves the reaction of dimethylamine with a suitable precursor such as acetophenone. The process includes the following steps :
Reaction Setup: In a round-bottomed flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
Reflux: Add concentrated hydrochloric acid in ethanol and reflux the mixture on a steam bath for 2 hours.
Filtration and Crystallization: Filter the solution, dilute with acetone, and allow it to cool to room temperature. Chilling overnight in the refrigerator yields large crystals of the product.
Purification: Recrystallize the crude product by dissolving it in hot ethanol and slowly adding acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Scientific Research Applications
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by forming covalent bonds with active sites or by altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- **1-(dimethylamino)propan-2-ylidene]hydrazine
- **2,5-bis(dimethylamino)propan-2-ylidene]-1,3,4,6-tetrathiapentalenes
Uniqueness
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
673-55-2 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O/c1-5(6-8)4-7(2)3/h8H,4H2,1-3H3/b6-5+ |
InChI Key |
BTSOINJIGGAGMF-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=N\O)/CN(C)C |
Canonical SMILES |
CC(=NO)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)






![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)


